Spacer Length Optimization: 31 Å PEG10 Chain Matches Optimal Bivalent Binding Geometry
Amino-PEG10-Amine provides a flexible spacer length of approximately 31-32 Å, which closely aligns with the 29 Å optimal spacer length identified for bivalent estrogen receptor (ER) ligand binding [1]. In a systematic study of PEG-linked bivalent ER ligands, binding affinity exhibited a biphasic dependence on spacer length, peaking at 14 Å and 29 Å [2]. Amino-PEG8-Amine (~24 Å) falls between these optima, while PEG12 and longer linkers exceed the 29 Å maximum, leading to reduced affinity due to entropic penalties. Amino-PEG10-Amine therefore occupies a privileged spacer length window for dimeric receptor targeting.
| Evidence Dimension | Spacer length (Å) |
|---|---|
| Target Compound Data | ~31 Å (calculated extended length) |
| Comparator Or Baseline | Optimal ER bivalent ligand spacer: 29 Å (peak affinity); Amino-PEG8-Amine: ~24 Å; Amino-PEG12-Amine: ~37 Å |
| Quantified Difference | Target compound length matches optimal to within 2 Å; deviates by ~7 Å from PEG8 and ~6 Å from PEG12 |
| Conditions | In silico extended conformation estimation; ER binding affinity measured via competitive radiometric assay |
Why This Matters
Procurement of a linker with empirically validated optimal length for bivalent receptor targeting reduces trial-and-error synthesis and improves hit rates in PROTAC or ADC campaigns.
- [1] Shan M, et al. Nonsteroidal bivalent estrogen ligands: an application of the bivalent concept to the estrogen receptor. ACS Chem Biol. 2013;8(4):707-715. View Source
- [2] Shan M, et al. Nonsteroidal bivalent estrogen ligands: an application of the bivalent concept to the estrogen receptor. ACS Chem Biol. 2013;8(4):707-715. View Source
